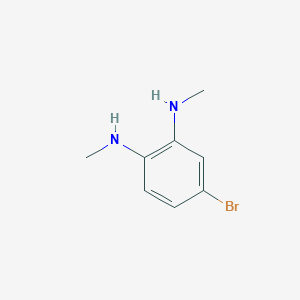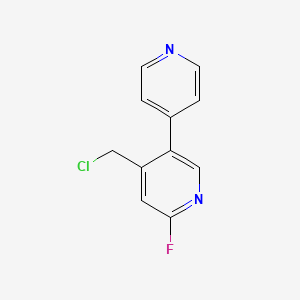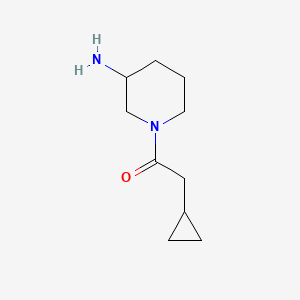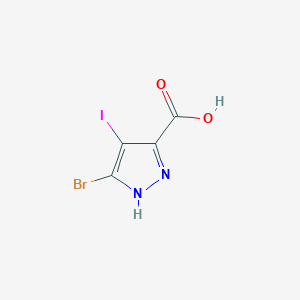
4-Hydroxy-3-nitropyridineN-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-nitropyridineN-oxide is a chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its nitro group at the third position and a hydroxyl group at the fourth position on the pyridine ring, along with an N-oxide functional group.
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitropyridineN-oxide can be synthesized through the nitration of 4-hydroxypyridine. The nitration process typically involves the use of nitric acid and sulfuric acid as reagents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Hydroxy-3-nitropyridineN-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of chloro or ethoxy derivatives.
科学的研究の応用
4-Hydroxy-3-nitropyridineN-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of 4-Hydroxy-3-nitropyridineN-oxide involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro and hydroxyl groups play a crucial role in its reactivity and interactions. It can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use .
類似化合物との比較
4-Hydroxy-3-nitropyridine: Similar structure but lacks the N-oxide group.
2-Hydroxy-5-nitropyridine: Differently positioned hydroxyl and nitro groups.
5-Bromo-2-hydroxy-3-nitropyridine: Contains a bromine atom in addition to the hydroxyl and nitro groups.
Uniqueness: 4-Hydroxy-3-nitropyridineN-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the N-oxide functionality is required .
特性
分子式 |
C5H2N2O4 |
|---|---|
分子量 |
154.08 g/mol |
IUPAC名 |
6-nitro-7-oxa-2-azabicyclo[2.2.1]hepta-1,3,5-trien-5-ol |
InChI |
InChI=1S/C5H2N2O4/c8-4-2-1-6-5(11-2)3(4)7(9)10/h1H,(H,6,8) |
InChIキー |
CZUBIVNEJAUSLI-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=N1)O2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


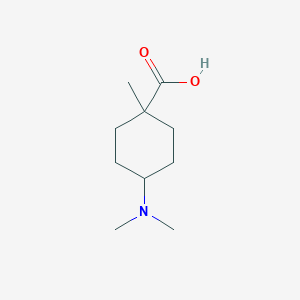
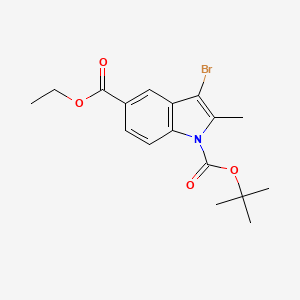
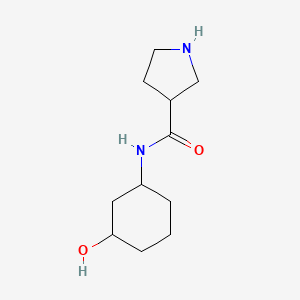
![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)
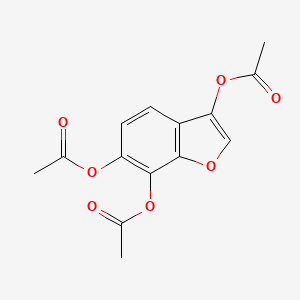
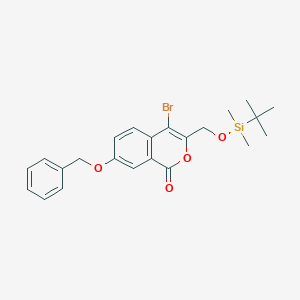
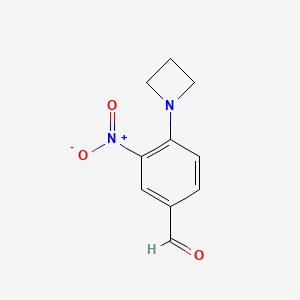
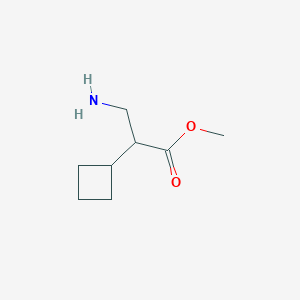
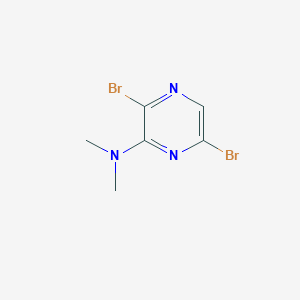
![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)
